molecular formula C12H12BrNS B14430453 2-Benzylsulfanylpyridine;hydrobromide CAS No. 77148-96-0

2-Benzylsulfanylpyridine;hydrobromide

Cat. No.: B14430453
CAS No.: 77148-96-0
M. Wt: 282.20 g/mol
InChI Key: RLSGBFFFJQRZLF-UHFFFAOYSA-N
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Description

2-Benzylsulfanylpyridine;hydrobromide is an organic compound with the molecular formula C12H12BrNS. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a benzylsulfanyl group attached to the pyridine ring, and it is commonly used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanylpyridine;hydrobromide typically involves the reaction of pyridine with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanylpyridine;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the bromide ion is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-Benzylsulfanylpyridine;hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanylpyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylsulfanylpyridine
  • 2-Benzylthiopyridine
  • 2-Benzylsulfinylpyridine

Uniqueness

2-Benzylsulfanylpyridine;hydrobromide is unique due to the presence of the hydrobromide salt, which can enhance its solubility and stability compared to its free base form. This makes it more suitable for certain applications, particularly in aqueous environments. Additionally, the benzylsulfanyl group provides specific reactivity that can be leveraged in various chemical transformations.

Properties

CAS No.

77148-96-0

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

2-benzylsulfanylpyridine;hydrobromide

InChI

InChI=1S/C12H11NS.BrH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-9H,10H2;1H

InChI Key

RLSGBFFFJQRZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=N2.Br

Origin of Product

United States

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